REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([CH:10]=[CH:11][Si](C)(C)C)[CH:7]=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1.Cl>C(#N)C>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([CH:10]=[CH2:11])[CH:7]=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1
|
Name
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3-Nitro-5-(2-trimethylsilylvinyl)benzoic acid methyl ester
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Quantity
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2.44 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)C=C[Si](C)(C)C)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the solution was heated
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Type
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CUSTOM
|
Details
|
was bubbled through the solution until the starting material
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Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC(=C1)C=C)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |